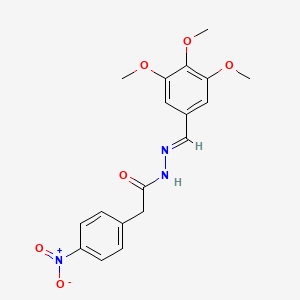![molecular formula C20H19N3O2 B5538713 N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)
N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide is a complex organic molecule, featuring a pyrimidinyl core with specific substitutions that contribute to its unique chemical and physical properties. Its significance lies in its structural intricacy and potential applications in various scientific fields.
Synthesis Analysis
The synthesis of pyrimidinone derivatives, closely related to the compound , involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, prepared from phenylacetamides and dimethylformamide dimethyl acetal (Beck & Gajewski, 1976). This method highlights the importance of specific functional groups in the compound's synthesis.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a combination of planarity and specific angular relationships between the pyrimidyl and phenyl rings, contributing to the compound's stability and reactivity. Intramolecular hydrogen bonds play a significant role in maintaining the structure's integrity (Rodier et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share structural similarities with the target compound, involves intramolecular cyclization and condensation reactions, leading to the formation of isoxazolines and isoxazoles, showcasing the compound's versatility in undergoing chemical transformations (Rahmouni et al., 2014).
Scientific Research Applications
Radiosynthesis for PET Imaging
- [18F]DPA-714 , a derivative within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is designed for in vivo imaging using positron emission tomography (PET). This compound, due to its selective binding to the translocator protein (18 kDa), has been developed for imaging neuroinflammation and potentially other conditions. Its synthesis involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, automated for production efficiency (Dollé et al., 2008).
Antimicrobial Activity
- Novel heterocyclic compounds, including those related to pyrimidinyl phenyl acetamide structures, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies underscore the potential of such compounds in the development of new antimicrobial agents (Nunna et al., 2014).
Synthesis and Characterization of Derivatives
- Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlights the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry (Rahmouni et al., 2014).
Potential in Antitumor Applications
- The synthesis and evaluation of compounds for their antitumor activity, including derivatives of pyrimidinone, indicate the potential therapeutic applications of these compounds. Such studies are crucial for identifying new drug candidates for cancer treatment (Fahim et al., 2019).
Interaction with Biomolecules
- Studies on the interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin, including compounds structurally related to pyrimidinyl acetamide, provide insights into the potential pharmacokinetic behavior and biological activity of these compounds, which is essential for drug design and development (Meng et al., 2012).
properties
IUPAC Name |
N-[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-19(16-7-5-4-6-8-16)20(25)21-14(2)23(13)18-11-9-17(10-12-18)22-15(3)24/h4-12H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOIJQATQSLCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)NC(=O)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)
![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)
![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)